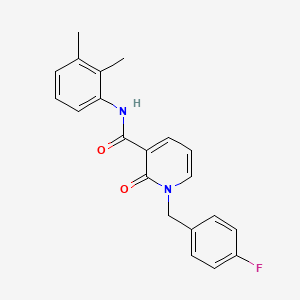

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of the synthesis of aromatic polyamides, a bis(ether-carboxylic acid) was synthesized through a nucleophilic fluorodisplacement reaction followed by alkaline hydrolysis . Similarly, a series of polyamides containing a pyridyl moiety were synthesized through a direct polycondensation reaction of a diacid with aromatic diamines . These processes typically require precise conditions, such as specific solvents like N-methyl-2-pyrrolidone and the presence of condensing agents like triphenyl phosphite and pyridine .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their physical and chemical properties. For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined by single crystal diffraction, revealing hydrogen bonds that form infinite chains along a specific axis . This type of analysis is essential for understanding the interactions within the crystal lattice and predicting the stability and solubility of the compound.

Chemical Reactions Analysis

Chemical reactions involving dihydropyridine derivatives can lead to a variety of products through rearrangements and cyclizations. For example, derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide were obtained, which included O- and N-phenacyl substituted products, and even the formation of indolysin under specific conditions . These reactions are influenced by factors such as the presence of acid or base, and the specific substituents on the dihydropyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyamides and dihydropyridine derivatives are influenced by their molecular structures. Aromatic polyamides synthesized from bis(ether-carboxylic acid) exhibit high thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss only above 450°C . The solubility of these polymers in organic solvents is also notable, as it allows for the production of films through solvent casting . The polyamides based on pyridyl moieties also show good solubility in polar solvents and were characterized by various analytical techniques, including FTIR spectroscopy and thermal gravimetric analysis .

Scientific Research Applications

Polymer Synthesis and Characterization

Researchers have synthesized a range of novel polymers by employing various monomers and chemical reactions, demonstrating the versatility and potential applications of these compounds in materials science. For instance, Liaw et al. (2002) and Hsiao et al. (1999) explored the synthesis and characterization of new polyamides and polyimides containing specific functional groups, which exhibit high glass transition temperatures and good solubility in organic solvents, indicating their potential use in high-performance materials and electronic applications (Liaw, Hsu, Chen, & Lin, 2002); (Yang, Hsiao, & Yang, 1999).

Luminescence Sensing

In the field of luminescence sensing, Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. These frameworks could serve as potential fluorescence sensors for detecting chemicals in various applications, showcasing the compound's role in enhancing the functionality of luminescent materials (Shi, Zhong, Guo, & Li, 2015).

Pharmaceutical Research

In pharmaceutical research, the focus has been on developing inhibitors targeting specific enzymes or pathways. For example, Pace et al. (2007) reported on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents exhibiting potent inhibition of HIV-integrase, demonstrating the potential of related compounds in antiviral drug development. The study highlights the importance of structural modifications to improve efficacy and pharmacokinetic properties (Pace, Di Francesco, Gardelli, et al., 2007).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14-5-3-7-19(15(14)2)23-20(25)18-6-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBMEZESVEFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)